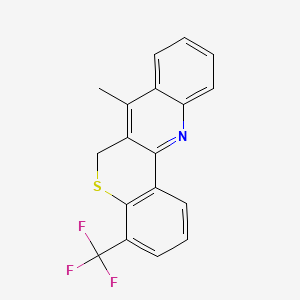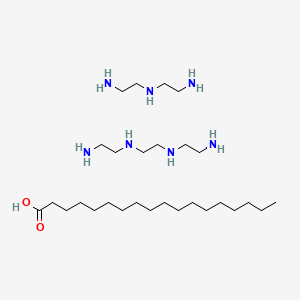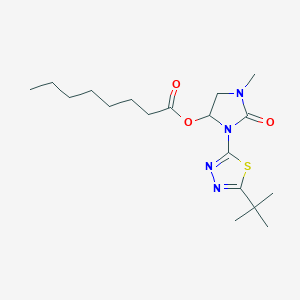
Octanoic acid, 3-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-2-oxo-4-imidazolidinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VEL 3838 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its effectiveness in specific reactions and its utility in research and industrial applications.
Vorbereitungsmethoden
The synthesis of VEL 3838 involves several steps, typically starting with the preparation of precursor compounds. The synthetic routes often include esterification reactions, where specific esters are formed under controlled conditions. Industrial production methods may involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
VEL 3838 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
VEL 3838 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is utilized in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of VEL 3838 involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
VEL 3838 can be compared with other similar compounds such as VEL 3878 and VEL 4411. These compounds share some structural similarities but differ in their specific functional groups and reactivity. VEL 3838 is unique in its specific ester formation and its effectiveness in certain reactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
58339-97-2 |
|---|---|
Molekularformel |
C18H30N4O3S |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
[3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-2-oxoimidazolidin-4-yl] octanoate |
InChI |
InChI=1S/C18H30N4O3S/c1-6-7-8-9-10-11-14(23)25-13-12-21(5)17(24)22(13)16-20-19-15(26-16)18(2,3)4/h13H,6-12H2,1-5H3 |
InChI-Schlüssel |
PEPFCWAAARCLMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OC1CN(C(=O)N1C2=NN=C(S2)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


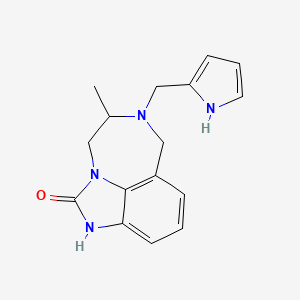
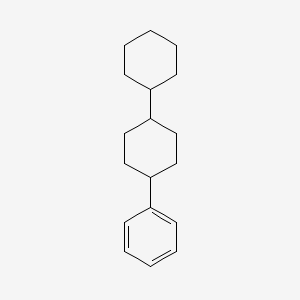
![1,12-Dimethyl-21-oxahexacyclo[10.6.5.02,11.03,8.013,18.019,23]tricosa-2(11),3,5,7,9,13,15,17-octaene-20,22-dione](/img/structure/B12812030.png)
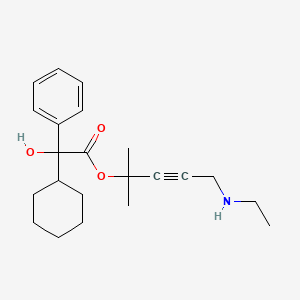


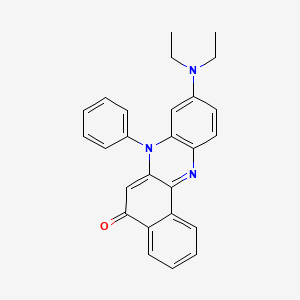
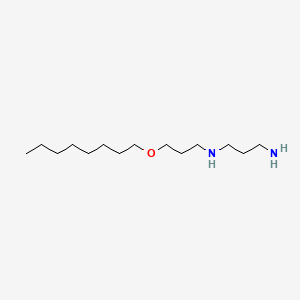
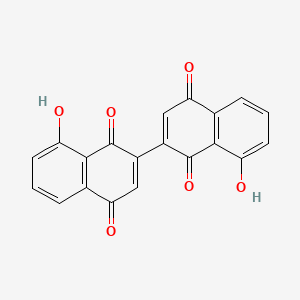
![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)

![4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide](/img/structure/B12812110.png)
